molecular formula C10H11ClO4 B15343313 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone

2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone

Cat. No.: B15343313
M. Wt: 230.64 g/mol
InChI Key: IIGJZFQHDYSLMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is a chlorinated derivative of ethanone, featuring a hydroxy and two methoxy groups on the phenyl ring. This compound is primarily used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone typically involves the chlorination of 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.

    Oxidation: Reagents like potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic substitution: Products include substituted ethanones with various functional groups replacing the chlorine atom.

    Oxidation: Products include the corresponding ketones or aldehydes.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    2-Chloro-1-(2-hydroxyphenyl)ethanone: Lacks the methoxy groups, affecting its solubility and reactivity.

    2-Chloro-1-(4,5-dimethoxyphenyl)ethanone: Lacks the hydroxy group, altering its hydrogen bonding capabilities.

Uniqueness

2-Chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with the chlorine atom. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

2-chloro-1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11ClO4/c1-14-9-3-6(8(13)5-11)7(12)4-10(9)15-2/h3-4,12H,5H2,1-2H3

InChI Key

IIGJZFQHDYSLMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)CCl)O)OC

Origin of Product

United States

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